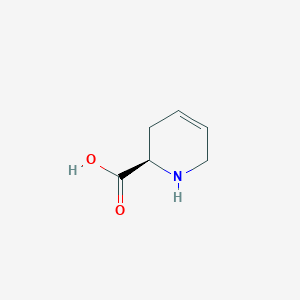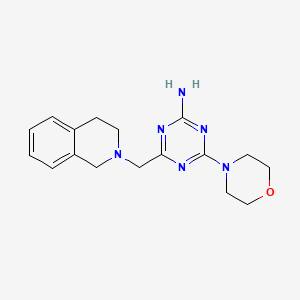![molecular formula C25H34BrPSi2 B13743517 [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is a chemical compound with the molecular formula C28H37BrP. It is a phosphonium salt that is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Preparation Methods
The synthesis of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with [Bis(trimethylsilyl)methyl]bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form new phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common reagents used in these reactions include strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran. The major products formed from these reactions are alkenes, phosphine oxides, and new phosphonium salts .
Scientific Research Applications
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Biology: It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(trimethylsilyl)methyl]triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate in the Wittig reaction. The ylide then reacts with an aldehyde or ketone to form a betaine intermediate, which undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. The oxaphosphetane then decomposes to form the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide is similar to other phosphonium salts used in the Wittig reaction, such as methyltriphenylphosphonium bromide and ethyltriphenylphosphonium bromide. it is unique in that it contains the [Bis(trimethylsilyl)methyl] group, which can provide additional steric and electronic effects that can influence the reactivity and selectivity of the Wittig reaction .
Similar compounds include:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
Properties
Molecular Formula |
C25H34BrPSi2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H34PSi2.BrH/c1-27(2,3)25(28(4,5)6)26(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24;/h7-21,25H,1-6H3;1H/q+1;/p-1 |
InChI Key |
BKDPLOKWBAXDPS-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



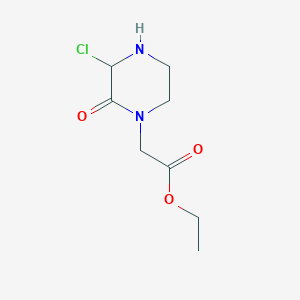

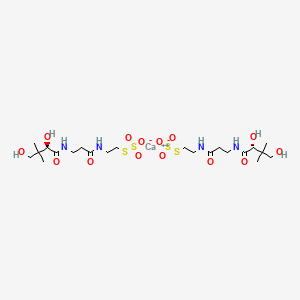
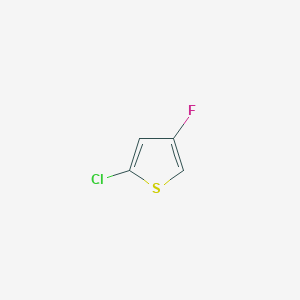


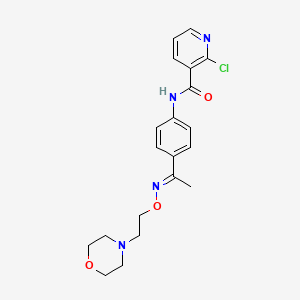
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
